5-Amino-3H-pyrazol-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H5N3O |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
5-amino-3H-pyrazol-3-ol |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1,3,7H,4H2 |
InChI Key |
DNURUPVELRPGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC1O)N |
Origin of Product |
United States |
Tautomeric Equilibria and Structural Elucidation of 5 Amino 3h Pyrazol 3 Ol
Prototropic Annular Tautomerism in 3(5)-Aminopyrazoles
Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the heterocyclic ring. This results in two distinct, yet rapidly interconverting, tautomers. For a pyrazole (B372694) with a substituent at the 3-position, the tautomeric equilibrium will involve the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole forms. nih.gov
The transfer of the proton between the annular nitrogen atoms can occur through several mechanistic pathways. These include:
Intramolecular Transfer: A direct "jump" of the proton from one nitrogen to the other within a single molecule. This pathway is generally considered to have a high energy barrier.
Intermolecular Transfer (Self-Associated): A more favorable pathway involves the formation of cyclic dimers or larger aggregates stabilized by N-H···N hydrogen bonds. rsc.org Within these dimers, a concerted, low-energy proton exchange can occur between the molecules.
Solvent-Assisted Transfer: In protic solvents, solvent molecules can act as intermediaries, facilitating the proton transfer through a bridge mechanism. This is a common pathway in solvents like water or alcohols.
The dominant mechanism is highly dependent on the medium, concentration, and the specific substituents on the pyrazole ring. academie-sciences.fr
The relative stability of the 3-Amino-1H-pyrazole and 5-Amino-1H-pyrazole tautomers has been a subject of both experimental and theoretical studies. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in calculating the relative Gibbs energies of the tautomers in the gas phase and in various solvents. nih.govnih.gov Experimental techniques, mainly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide direct evidence of the predominant forms in solution and the solid state, respectively. rsc.orgnih.gov
Theoretical studies on related substituted pyrazoles indicate that the electronic nature of the substituent is a deciding factor. nih.govnih.gov For instance, in the gas phase, electron-donating groups tend to show a preference for occupying the C3 position. nih.gov
| Tautomer | General Stability Trend (Gas Phase) | Key Influencing Factors |
| 3-Amino-1H-pyrazole | Often favored by electron-donating groups. nih.gov | Intramolecular hydrogen bonding, substituent electronic effects. nih.gov |
| 5-Amino-1H-pyrazole | Often favored by electron-withdrawing groups. nih.govnih.gov | π-electron delocalization, aromaticity of the ring. academie-sciences.fr |
Side-Chain Tautomerism Considerations
Beyond the annular tautomerism of the pyrazole ring, 3(5)-aminopyrazoles also exhibit side-chain tautomerism. This involves equilibrium between the amino form and an imino form. researchgate.net For the specific case of 5-Amino-3H-pyrazol-3-ol, a second, highly significant side-chain tautomerism exists: the keto-enol equilibrium.
The compound can be represented by at least four key tautomeric forms arising from the combination of annular and side-chain tautomerism:
5-Amino-1H-pyrazol-3-ol (enol form)
3-Amino-1H-pyrazol-5-ol (enol form)
5-Amino-1,2-dihydro-3H-pyrazol-3-one (keto or pyrazolone (B3327878) form)
3-Amino-2,4-dihydro-5H-pyrazol-5-one (keto or pyrazolone form)
Influence of Substituent Effects on Tautomeric Preferences and Stability
Substituents on the pyrazole ring exert a profound influence on the tautomeric equilibrium through their electronic effects (inductive and resonance). nih.govacademie-sciences.fr The stability of a given tautomer is affected by how the substituent interacts with the electron distribution in that specific form.
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methyl (-CH₃) increase electron density in the ring. Studies have shown that EDGs tend to stabilize the tautomer where the substituent is at the 3-position (3-substituted-1H-pyrazole). nih.govnih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), ester, or amide groups decrease electron density in the ring. These groups generally favor the 5-substituted-1H-pyrazole tautomer. nih.govnih.gov For example, X-ray analysis of pyrazoles substituted with a methyl group and an amide group showed the amide at position 3, whereas a nitro group directed the amide to position 5. nih.govnih.gov
The following table summarizes the general trends observed for substituent effects on the annular tautomerism of pyrazoles.
| Substituent Type | Preferred Position | Resulting Tautomer | Reference |
| **Electron-Donating (e.g., -CH₃, -NH₂) ** | C3 | 3-Substituted-1H-pyrazole | nih.govnih.gov |
| Electron-Withdrawing (e.g., -NO₂, -CN) | C5 | 5-Substituted-1H-pyrazole | nih.govnih.gov |
Environmental and Solvent Effects on Tautomeric Distribution
The surrounding environment, particularly the solvent, plays a critical role in determining the tautomeric distribution. academie-sciences.fr The equilibrium can shift to favor the tautomer that is best stabilized by the solvent.
Theoretical studies often employ the Polarizable Continuum Model (PCM) to estimate the influence of a polar medium on tautomeric equilibria. academie-sciences.frrsc.org These calculations, along with experimental data, show that polar solvents tend to stabilize the more polar tautomer. academie-sciences.fr For example, an increase in solvent polarity can enhance the stabilization of enamine forms over imine forms in related heterocyclic systems. academie-sciences.fr
In the case of pyrazolones, nonpolar solvents like chloroform (B151607) may favor dimeric structures of the hydroxypyrazole (OH) form, stabilized by intermolecular hydrogen bonds. mdpi.com In contrast, polar aprotic solvents like DMSO can disrupt these dimers and may shift the equilibrium. researchgate.netmdpi.com For some aminopyrazoles, a tautomeric equilibrium is observed in DMSO, whereas a single form predominates in less polar solvents. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor is also a key factor. academie-sciences.frnih.gov
Advanced Experimental Spectroscopic Methodologies for Tautomeric Analysis
The elucidation of complex tautomeric equilibria relies on a combination of advanced spectroscopic and computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomerism in solution.
¹H and ¹³C NMR: Chemical shifts are highly sensitive to the tautomeric form. In cases of rapid interconversion, broad signals for C3 and C5 may be observed. nih.gov
Nuclear Overhauser Effect (NOE): NOE experiments can determine the spatial proximity of protons, helping to distinguish between tautomers in solution. nih.gov
¹⁵N NMR: The chemical shift of the nitrogen atoms provides direct insight into their protonation state and the position of the tautomeric equilibrium. rsc.org
2J C,H Coupling Constants: The magnitude of the geminal coupling constant between the C4 carbon and the proton at C3 or C5 (²J[C-4,H-3(5)]) has been established as a diagnostic tool. Values of approximately 9–11 Hz are characteristic of the 1H-pyrazol-5-ol (OH) form, while this value is significantly lower (4–5 Hz) in the 1,2-dihydro-3H-pyrazol-3-one (NH) form. researchgate.net
Solid-State NMR (CP/MAS): Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, particularly for ¹³C and ¹⁵N nuclei, is used to study the tautomeric structure in the solid state, providing a valuable comparison to X-ray diffraction data and solution-state NMR. rsc.orgmdpi.com
X-ray Crystallography: Provides an unambiguous determination of the tautomeric form present in the crystal lattice. rsc.orgnih.govmdpi.com
Computational Chemistry: DFT calculations are used to predict the relative stabilities of tautomers, transition states for their interconversion, and to simulate spectroscopic data (like NMR shifts) that can be compared with experimental results. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the study of the tautomerism of pyrazole derivatives. bohrium.com This powerful technique allows for the detailed examination of the molecular structure and dynamics in solution. By analyzing the magnetic properties of atomic nuclei, researchers can identify the different tautomeric forms present and determine their relative abundance. bohrium.com
¹H NMR Spectroscopic Studies for Tautomer Identification and Dynamics
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly sensitive to the chemical environment of hydrogen atoms within a molecule. This sensitivity makes it an excellent tool for distinguishing between the different tautomers of this compound, as the position of the mobile proton defines the specific tautomeric form. Studies have shown that the ¹H NMR spectra can reveal the presence of different tautomers and provide information on the dynamics of proton transfer between them. bohrium.com The chemical shifts of the protons are influenced by the electronic environment, which differs for each tautomer.
The study of aminopyrazoles by ¹H NMR has been of significant interest. researchgate.net For instance, in the case of 3(5)-amino-5(3)-phenyl-1H-pyrazole, ¹H NMR studies in solution have been instrumental in determining the equilibrium constant between the 3-amino and 5-amino tautomers. researchgate.net
¹³C NMR Spectroscopic Investigations
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to the tautomeric form, offering another layer of evidence for structural elucidation. bohrium.com In pyrazoles, the ¹³C NMR chemical shifts can effectively differentiate between the various tautomeric forms. researchgate.net For example, a significant upfield shift of the carbonyl C-atom resonance in the ¹³C NMR spectrum when switching from a nonpolar solvent like CDCl₃ to a polar one like DMSO-d₆ can indicate a shift in the tautomeric equilibrium. mdpi.com
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |
| C=O | Varies | Upfield shift of ~4.0 ppm |
Interactive Data Table: The table above illustrates the change in the ¹³C NMR chemical shift of the carbonyl carbon in a pyrazolone system upon changing the solvent, indicating a shift in the tautomeric equilibrium. mdpi.com
¹⁵N NMR Solid-State Studies
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy, especially in the solid state, provides direct insight into the nature of the nitrogen atoms within the pyrazole ring. mdpi.com This technique is particularly valuable for distinguishing between "pyridine-like" and "pyrrole-like" nitrogen atoms, which have distinct chemical shifts. mdpi.com Solid-state ¹⁵N NMR can unambiguously identify the tautomeric form present in the crystalline state. mdpi.compsu.edu For instance, in the solid-state ¹⁵N CP/MAS NMR spectrum of a pyrazolone, the "pyridine-like" N-2 atom and the "pyrrole-like" N-1 atom exhibit significantly different chemical shifts, confirming the presence of a specific tautomer. mdpi.com
| Nitrogen Atom | Chemical Shift (ppm) |
| N-1 (pyrrole-like) | ~192.6 |
| N-2 (pyridine-like) | ~243.1 |
Interactive Data Table: This table shows typical ¹⁵N solid-state NMR chemical shifts for a pyrazolone, highlighting the difference between the two nitrogen environments. mdpi.com
Vibrational Spectroscopy (IR) for Structural Characterization
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. iu.edu.sa In the context of this compound, IR spectroscopy has been employed to identify the functional groups present and to distinguish between its tautomeric forms. iu.edu.saresearchgate.netnih.gov The positions and intensities of the absorption bands in an IR spectrum are characteristic of specific bonds and their environment. For example, the stretching frequencies of N-H and C=O bonds are particularly informative in differentiating between the amino-hydroxy and the amino-keto tautomers. researchgate.net
Experimental IR spectra, often recorded in the solid phase as KBr pellets or using Attenuated Total Reflectance (ATR), are frequently compared with theoretical spectra calculated using computational methods like Density Functional Theory (DFT) to aid in the assignment of vibrational bands. iu.edu.sanih.gov This combined experimental and theoretical approach allows for a detailed understanding of the molecular structure and vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Tautomerism and Electronic Structure
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. As different tautomers possess distinct electronic structures, they exhibit different UV-Vis absorption spectra. researchgate.net This technique can be used to study the tautomeric equilibrium in solution and how it is influenced by factors such as solvent polarity. researchgate.net
The experimental UV spectra are often compared with theoretically calculated spectra to identify the predominant tautomeric form in a given environment. researchgate.net For example, the UV spectra of pyrazolones can show distinct absorption bands corresponding to the CH, OH, and NH tautomers, with the position and intensity of these bands being solvent-dependent. researchgate.net
X-ray Crystallography for Solid-State Tautomer Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can precisely map the positions of individual atoms and unequivocally identify the tautomeric form present in the crystal lattice. mdpi.com
For pyrazolone derivatives, X-ray analysis has been crucial in confirming the existence of specific tautomers in the solid state. mdpi.com For example, a crystal structure might reveal the presence of the 1H-pyrazol-3-ol form, often existing as dimers connected by intermolecular hydrogen bonds. mdpi.com This detailed structural information from X-ray crystallography serves as a benchmark for validating the interpretations of spectroscopic data obtained in solution and the solid state. mdpi.com
Mass Spectrometry in Prototropy Studies
Mass spectrometry (MS) serves as a potent tool for investigating tautomeric equilibria, particularly in the gas phase. conicet.gov.arconicet.gov.ar The underlying principle is that different tautomers, upon ionization, can yield distinct fragmentation patterns. By analyzing these patterns, inferences can be made about the structure of the neutral species present in the equilibrium before ionization. conicet.gov.ar The combination of mass spectrometry with theoretical calculations has proven to be a powerful approach for studying these rapid equilibrium processes. conicet.gov.ar
When a mixture of tautomers is introduced into a mass spectrometer, especially under electron ionization (EI), the resulting mass spectrum is a composite of the fragmentation of all co-existing forms. conicet.gov.ar The challenge, and the utility of the technique, lies in identifying specific fragment ions that are characteristic of a single tautomer. For instance, the fragmentation of a particular tautomer might involve a unique rearrangement or the loss of a specific neutral moiety that is not possible or is less favorable for the other tautomers. These specific fragmentation pathways can be confirmed using tandem mass spectrometry (MS/MS) experiments. conicet.gov.ar
In the context of aminopyrazole derivatives, mass spectrometry can help distinguish between amino and imino forms, or between different annular prototropic tautomers. For example, studies on related systems like enaminones and nitroanilines have shown that ion fragmentations from specific tautomers allow for the prediction of the most stable structure in the gas phase. conicet.gov.arconicet.gov.ar While the mass spectrum of the parent this compound is not extensively detailed in readily available literature, the general fragmentation patterns of pyrazoles, amines, and cyclic ketones provide a basis for prediction. libretexts.orgchemguide.co.uklibretexts.org The fragmentation of the pyrazole ring itself, combined with cleavages characteristic of the amino and hydroxyl/oxo functional groups, would be expected. For example, the loss of moieties such as HCN, N₂, CO, and radicals from the alkyl or amino groups are common fragmentation pathways for pyrazole derivatives. youtube.com The relative abundance of ions resulting from these cleavages can provide clues to the predominant tautomeric form in the gas phase.
It is crucial to note that the ionization process itself can potentially alter the tautomeric equilibrium. However, studies on similar compounds suggest that with careful analysis, mass spectrometry can be a reliable tool for investigating the tautomerism of neutral species in the gas phase. conicet.gov.ar
Computational and Theoretical Investigations of Tautomeric Systems
Computational chemistry provides indispensable tools for elucidating the intricacies of tautomeric systems, offering insights into the relative stabilities, structures, and energetic barriers between tautomers that can be difficult to obtain experimentally. nih.govarxiv.org For pyrazole derivatives, a variety of computational methods have been employed to predict the most stable tautomeric forms in different environments. nih.govresearchgate.net
Ab Initio Calculations of Tautomeric Forms and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are frequently used to provide high-accuracy calculations of molecular properties. nih.govarxiv.org Methods such as Møller-Plesset (MP) perturbation theory, specifically MP2, have been applied to investigate the stability of pyrazole tautomers. nih.govresearchgate.net
For instance, studies on pyrazoles monosubstituted at the C5 position using the MP2/6-311++G** level of theory have calculated the energy differences (ΔE and ΔG) between the two possible annular tautomers. researchgate.net These calculations have demonstrated that the nature of the substituent significantly influences tautomeric preference. Electron-donating groups like -OH were found to stabilize the N2-H tautomer, whereas electron-withdrawing groups favored the N1-H tautomer. researchgate.net In the case of unsubstituted 3(5)-aminopyrazoles, theoretical data has been particularly critical due to the limited experimental gas-phase studies. researchgate.net Early ab initio studies at the Hartree-Fock (HF) level have also been conducted, for example on 1-methylpyrazolin-5-one, providing foundational insights into the stability order of its tautomers (CH > NH > OH). researchgate.net
Table 1: Representative Ab Initio Calculation Findings for Pyrazole Derivatives
| Compound System | Method | Key Finding | Reference |
|---|---|---|---|
| C5-Substituted Pyrazoles | MP2/6-311++G** | Electron-donating groups (e.g., OH) stabilize the N2-H tautomer. | researchgate.net |
| 1-Methylpyrazolin-5-one | HF/6-31G* | The calculated order of tautomer stability is CH > NH > OH. | researchgate.net |
| 3(5)-Substituted Pyrazoles | MP2 | Electron-donating groups favor occupation of the C3 position. | nih.gov |
Density Functional Theory (DFT) Studies on Tautomeric Stability and Conformation
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying tautomerism due to its favorable balance of accuracy and computational cost. The B3LYP functional is commonly employed for this purpose. researchgate.netnih.gov
Numerous DFT studies have been performed on 3(5)-aminopyrazoles and related systems. Calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the prototropic tautomerism in 3(5)-aminopyrazoles, predicting the 3-aminopyrazole (B16455) (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer in the gas phase by approximately 10.7 kJ mol⁻¹. researchgate.net DFT calculations have consistently shown a relationship between the electronic nature of substituents and their preferred position on the pyrazole ring. In the gas phase, electron-donating groups generally prefer the C3 position, while electron-withdrawing groups favor the C5 position. nih.gov
Furthermore, DFT studies have been instrumental in understanding how the environment affects tautomeric equilibria. By incorporating solvation models, these calculations can predict how the relative stability of tautomers shifts when moving from the gas phase to a solvent. researchgate.net For example, for 4-substituted 3(5)-aminopyrazoles, DFT calculations showed an increase in the relative stability of the more polar 5-amino tautomer when transitioning to a polar solvent like DMSO. researchgate.net
Table 2: Selected DFT Study Results on Aminopyrazole Tautomerism
| System | Method/Basis Set | Phase | Finding | Reference |
|---|---|---|---|---|
| 3(5)-Aminopyrazole | B3LYP/6-311++G(d,p) | Gas | 3-Amino tautomer is more stable than 5-amino by 10.7 kJ mol⁻¹. | researchgate.net |
| 4-Substituted 3(5)-Aminopyrazoles | B3LYP/6-31G** | Gas & DMSO | Stability of the more polar 5-amino tautomer increases in DMSO. | researchgate.net |
| 150 Pyrazole Derivatives | B3LYP/6-311++G(d,p) | Gas & Aqueous | Established a relationship between substituent electron-donating capacity and preference for the C3 position. | nih.gov |
Semi-Empirical Methods for Basicity and Tautomer Prediction
Before the widespread availability of high-performance computing, semi-empirical methods like AM1, PM3, and MINDO were the primary tools for theoretical studies on larger molecules. koreascience.krwikipedia.org These methods are based on the Hartree-Fock formalism but incorporate several approximations and empirical parameters to simplify calculations. wikipedia.org
Early theoretical investigations into the tautomerism of 3(5)-aminopyrazoles relied on these semi-empirical methods. nih.gov For instance, studies using INDO calculations combined with experimental pKa data were used to estimate tautomeric ratios in aqueous solutions. One such study concluded that for the unsubstituted 3(5)-aminopyrazole, the 3-amino tautomer should be more stable, with a relative abundance of about 75%. nih.gov While these methods provided valuable initial insights, their results are generally considered less reliable than modern ab initio or DFT calculations due to the inherent approximations. nih.govwikipedia.org Nevertheless, they played a crucial role in the historical development of our understanding of pyrazole tautomerism and are still used for very large systems where other methods are computationally prohibitive. wikipedia.org
Solvation Models in Computational Tautomerism
The surrounding solvent can have a profound impact on tautomeric equilibria, often favoring more polar tautomers. Computational chemistry addresses this through the use of implicit and explicit solvation models. Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. faccts.deyoutube.com
The Polarizable Continuum Model (PCM) and its variants (like C-PCM) are widely used in conjunction with DFT calculations to study tautomerism in solution. researchgate.netfaccts.de For example, PCM has been used to show that the relative stability of the more polar 5-amino tautomer of 4-substituted 3(5)-aminopyrazoles increases in a polar solvent like DMSO compared to the gas phase. researchgate.net Another popular model is the Solvation Model based on Density (SMD), which is also used to calculate solvation free energies. youtube.com
These models allow for the calculation of tautomeric ratios in various solvents, providing a bridge between gas-phase theoretical predictions and experimental observations in solution. nih.gov The choice of model can be critical, as different models account for non-electrostatic contributions (like cavitation and dispersion) to varying degrees of sophistication. youtube.comyoutube.com The application of these models is essential for accurately predicting which tautomer of a compound like this compound will predominate in a given solvent environment. researchgate.net
Synthetic Methodologies for 5 Amino 3h Pyrazol 3 Ol and Its Derivatives
Condensation Reactions as Primary Synthetic Routes
Condensation reactions are fundamental to the synthesis of pyrazole (B372694) derivatives, providing a direct and versatile approach to the pyrazolone (B3327878) ring system. These reactions typically involve the formation of a new carbon-nitrogen bond followed by an intramolecular cyclization.
Hydrazine (B178648) Condensation with β-Keto Esters and Nitriles
The reaction of hydrazines with β-dicarbonyl compounds, such as β-keto esters and β-ketonitriles, is a classic and widely employed method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgyoutube.com This approach is highly versatile for producing 5-aminopyrazoles. nih.govbeilstein-journals.org
The process begins with the nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the β-dicarbonyl compound, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second hydrazine nitrogen onto the remaining carbonyl or nitrile group, followed by dehydration to yield the aromatic pyrazole ring. nih.gov While the hydrazone intermediates are rarely isolated, their formation is a key step in the reaction mechanism. nih.govbeilstein-journals.org
The reaction of β-ketonitriles with hydrazine hydrate (B1144303) is a particularly effective route to 5-aminopyrazoles. chim.it For instance, the condensation of various β-ketonitriles with hydrazines proceeds smoothly to afford the corresponding 5-aminopyrazole derivatives. beilstein-journals.org This method has been utilized to synthesize a variety of substituted 5-aminopyrazoles by reacting different β-ketonitriles with hydrazine.
| Reactant 1 | Reactant 2 | Product | Reference |
| β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.org |
| β-Keto Ester | Hydrazine | Pyrazolone | researchgate.net |
| α-Cyano Ester | Methylhydrazine | 2,4-Dimethyl-3-amino-5-pyrazolone | cdnsciencepub.com |
Cyclocondensation Approaches for Pyrazolone Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrazolone ring, a key structural motif in many biologically active compounds. nih.gov These reactions involve the joining of two or more molecules to form a ring, with the elimination of a small molecule like water or an alcohol.
A primary method for forming the pyrazolone ring is the reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a β-keto ester or an α,β-unsaturated ketone. nih.gov The reaction of an α,β-ethylenic ketone with a hydrazine derivative, for example, initially yields a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov
The versatility of this approach allows for the synthesis of a wide array of substituted pyrazolones by varying the starting materials. For instance, the reaction of 1,3-dicarbonyl compounds with arylhydrazines can produce 1,3,4,5-substituted pyrazoles. nih.gov Similarly, the cyclocondensation of enones with hydrazine derivatives is a valuable method for synthesizing pyrazole derivatives. researchgate.net
Multi-Component Reactions (MCRs) for Efficient Synthesis
Multi-component reactions (MCRs) have gained significant traction as an efficient and atom-economical strategy for the synthesis of complex molecules, including pyrazole derivatives. nih.govresearchgate.net MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates all or most of the atoms of the reactants. publish.csiro.au This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and the ability to generate diverse molecular libraries. researchgate.net
The synthesis of pyrazoles via MCRs often involves the in situ generation of key intermediates, such as 1,3-dielectrophiles, which then undergo cyclocondensation. beilstein-journals.org For example, a four-component reaction can be designed where a β-ketoester reacts with hydrazine to form a pyrazolone, while a Knoevenagel condensation between an aldehyde and malononitrile (B47326) generates a Michael acceptor. A subsequent Michael addition and cyclization lead to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org
Several MCR strategies have been developed for the synthesis of pyrazole-fused heterocycles. nih.gov For instance, a one-pot, four-component condensation of aldehydes, hydrazine hydrate, an anhydride (B1165640) (like succinic or phthalic anhydride), and a 1,3-dicarbonyl compound can yield pyridazino[1,2-a]indazoles, indazolo[2,1-b]phthalazines, and pyrazolo[1,2-b]phthalazines. nih.gov The use of catalysts, such as ionic liquids, can accelerate these reactions and allow them to proceed under mild, solvent-free conditions. nih.gov
The nucleophilic character of 5-aminopyrazoles makes them excellent substrates for MCRs to produce various fused heterocyclic systems. publish.csiro.au The reaction mechanism and the final product can be influenced by the nature of the substituents on the 5-aminopyrazole and the choice of the dicarbonyl component. publish.csiro.au
Specific Reagents and Reaction Conditions in Preparation
The synthesis of 5-amino-3H-pyrazol-3-ol and its derivatives often relies on the use of specific reagents and carefully controlled reaction conditions to achieve high yields and regioselectivity.
Use of Ethyl (Ethoxymethylene)cyanoacetate and Related Derivatives
Ethyl (ethoxymethylene)cyanoacetate is a versatile and widely used building block in the synthesis of various heterocyclic compounds, including pyrazoles. Its structure, featuring both a cyano and an ethoxy group, makes it highly reactive in cyclocondensation reactions.
A common method for preparing ethyl (ethoxymethylene)cyanoacetate involves the condensation of ethyl cyanoacetate (B8463686) with triethyl orthoformate. google.com This reagent can then be reacted with hydrazine hydrate to produce ethyl 3-amino-1H-pyrazole-4-carboxylate. google.com The reaction typically proceeds in an alcohol solvent at reflux temperatures. google.com
The reactivity of ethyl (ethoxymethylene)cyanoacetate allows for its use in various synthetic strategies. For instance, it can undergo a copper-catalyzed cyanation of C-H bonds in heterocycles, providing a safe and efficient route to (hetero)aryl nitriles.
Synthesis via Sulfoxide (B87167) Intermediates
The synthesis of pyrazole derivatives can also be achieved through pathways involving sulfoxide intermediates. While acyclic α-sulfoxide diazo compounds are generally unstable, their cyclic counterparts have been successfully isolated and utilized in synthesis. nih.gov
A novel approach involves the synthesis of sulfoximine (B86345) diazo compounds, which can then undergo a [3+2] cycloaddition with alkynes to form pyrazole sulfoximines. nih.gov This strategy allows for the combination of the important sulfoximine and pyrazole motifs in a single molecule. nih.gov The stability and reactivity of the sulfoximine diazo compounds are influenced by the nature of the substituent on the nitrogen atom. nih.gov
Furthermore, the sulfenylation of pyrazolones can be achieved using various reagents and conditions. A catalyst-free and base-free reaction of 1-methyl/aryl pyrazolones with thiols in the presence of dimethyl sulfoxide (DMSO) as both an oxidant and a solvent can produce C-4 sulfenylated pyrazoles. researchgate.net The proposed mechanism for this transformation involves the formation of a thiyl radical intermediate. researchgate.net
Regioselective Synthesis Strategies and Control
The synthesis of fused pyrazole derivatives from 5-aminopyrazoles and biselectrophilic reagents often presents a challenge in controlling regioselectivity. The pyrazole precursor contains two nitrogen atoms in the ring and an exocyclic amino group, all of which can act as nucleophiles. The reaction's outcome, leading to different isomers, is highly dependent on the reaction conditions and the nature of the reactants.
The condensation of β-ketonitriles with hydrazines is a fundamental method for preparing 5-aminopyrazoles. beilstein-journals.org This reaction proceeds through a hydrazone intermediate, followed by cyclization. beilstein-journals.org The regioselectivity of subsequent reactions of the resulting 5-aminopyrazole is critical. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, the reaction of NH-3-aminopyrazoles with 1,3-biselectrophilic compounds like β-dicarbonyls or β-enaminones is a common route. mdpi.com The regioselectivity is determined by which pyrazole nitrogen atom (N1 or N2) participates in the initial condensation and subsequent cyclization.
Control over regioselectivity can be achieved by manipulating reaction conditions. For example, the cyclization of a hydrazine with an enol under acidic conditions can yield one regioisomer, while using a methyl ether of the enol under basic conditions can completely reverse the regioselectivity, affording the other isomer in high yield. beilstein-journals.org In the synthesis of pyrazolo[3,4-b]pyridines, aza-Diels-Alder reactions have been employed, where the regioselectivity of the cycloaddition is a key factor. nih.gov Similarly, intramolecular coupling reactions have been developed to provide high regioselectivity in the synthesis of pyrazolo[3,4-b]pyridine systems. nih.gov
One-pot sequences under microwave irradiation have also been developed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. rsc.org This method involves a sequential cyclocondensation followed by a regioselective electrophilic substitution, offering high yields and short reaction times. rsc.org The choice of solvent and catalyst can also play a crucial role. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to be efficient for Pd-catalyzed C-H activation reactions in the functionalization of pyrazolo[1,5-a]pyrimidines. mdpi.com
Heterocyclic Ring Formation from this compound Precursors
5-Aminopyrazole is a key precursor for the synthesis of various fused pyrazoloazines, which are heterocyclic systems with significant biological and medicinal properties due to their structural resemblance to purine (B94841) bases. nih.gov
The pyrazolo[3,4-b]pyridine scaffold is present in many biologically active compounds. nih.gov A common and effective method for their synthesis involves the condensation of 5-aminopyrazoles with various 1,3-dielectrophiles. nih.govresearchgate.net
An efficient one-pot strategy involves reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium (t-BuOK/DMSO) to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov Another approach is the cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, which can be switched to produce halogenated or non-halogenated products with excellent regional selectivity by using different reagents like silver, iodine, or N-bromosuccinimide (NBS). nih.gov
Multicomponent reactions are also utilized; for example, the reaction of 5-aminopyrazoles, arylaldehydes, and cyclic ketones under microwave irradiation can produce macrocyclane-fused pyrazolo[3,4-b]pyridines. nih.gov Similarly, a three-component reaction with indandione under ultrasonic irradiation provides pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones in high yields and very short reaction times. nih.gov
| Reactants | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole, Azlactone | Solvent-free, 150°C, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-one | Good | nih.gov |
| 5-Aminopyrazole, Alkynyl aldehyde | I2, TfOH, DMSO, 100°C | Iodine-functionalized pyrazolo[3,4-b]pyridine | Good | nih.gov |
| 5-Aminopyrazole, Arylaldehyde, Cyclic ketone | Acetic acid, TFA, MW, 80-140°C | Macrocyclane-fused pyrazolo[3,4-b]pyridine | 72-80% | nih.gov |
| 5-Aminopyrazole, Arylaldehyde, Indandione | Ethanol, Ultrasonic irradiation | Pyrazolo[3,4-b]pyridine-5-spirocycloalkanedione | 88-97% | nih.gov |
Pyrazolo[1,5-a]pyrimidines are another class of important heterocyclic compounds, known for their applications in medicinal chemistry as protein kinase inhibitors. rsc.org Their synthesis is typically achieved through the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-biselectrophiles. mdpi.comrsc.org
A variety of synthetic strategies have been developed, including three-component reactions, microwave-assisted methods, and green chemistry approaches. rsc.org For instance, a one-pot, microwave-assisted reaction of β-enaminones with NH-5-aminopyrazoles under solvent-free conditions affords pyrazolo[1,5-a]pyrimidines, which can be subsequently halogenated in high yields. rsc.org This method is noted for its operational simplicity and short reaction times. rsc.org
Other synthetic routes include the reaction of 5-aminopyrazole derivatives with reagents such as 1,1,3,3-tetramethoxypropane (B13500) in acidic conditions, ethyl 4-chloroacetoacetate under reflux, or 3-(dimethylamino)-2-phenylacrylonitrile (B1306999) under acidic conditions. nih.gov Palladium-catalyzed cross-coupling reactions have also been instrumental in introducing diverse functional groups to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.org
| Reactants | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| β-Enaminone, NH-5-Aminopyrazole | Microwave, 180°C, solvent-free | Pyrazolo[1,5-a]pyrimidine | High | rsc.org |
| Crude Pyrazolo[1,5-a]pyrimidine, N-halosuccinimide | 1,2-dichloroethane, 25°C | 3-Halopyrazolo[1,5-a]pyrimidine | 89-96% | rsc.org |
| 5-Aminopyrazole, 1,1,3,3-Tetramethoxypropane | Acidic conditions | Substituted Pyrazolo[1,5-a]pyrimidine | Not specified | nih.gov |
| 5-Aminopyrazole, Ethyl 4-chloroacetoacetate | Acetone, reflux | Substituted Pyrazolo[1,5-a]pyrimidine | Not specified | nih.gov |
The synthesis of pyrazolo[1,5-a]-1,3,5-triazines, which have been studied as inhibitors of cAMP phosphodiesterase, also originates from pyrazole intermediates. nih.gov The general strategy involves the ring-closure of appropriately substituted pyrazoles. nih.gov These syntheses often proceed in a stepwise manner, beginning with the formation of the requisite pyrazole intermediate, followed by electrophilic substitution on the pyrazole ring or nucleophilic substitution on the 1,3,5-triazine (B166579) moiety to build the final fused heterocyclic system. nih.gov
| Precursor | Reaction Strategy | Product Type | Reference |
|---|---|---|---|
| Substituted Pyrazole Intermediates | Stepwise ring-closure, electrophilic/nucleophilic substitution | Substituted Pyrazolo[1,5-a]-1,3,5-triazines | nih.gov |
Coordination Chemistry of 5 Amino 3h Pyrazol 3 Ol Derivatives
Design and Synthesis of Pyrazolone-Based Ligands
The design and synthesis of ligands derived from 5-Amino-3H-pyrazol-3-ol are foundational to the development of new coordination complexes. The inherent structural features of this pyrazolone (B3327878), including its tautomeric flexibility and the presence of multiple donor atoms, allow for the creation of ligands with varied denticity and coordination modes.
Denticity and Coordination Modes of this compound Ligands
This compound, existing in a keto-enol tautomeric equilibrium, offers multiple coordination sites. The amino group and the carbonyl/hydroxyl group are key sites for metal chelation. The pyrazole (B372694) ring itself, with its nitrogen atoms, can also participate in coordination, leading to a variety of binding modes. researchgate.net Pyrazole-based ligands can act as monodentate, bidentate, or even polydentate chelating agents, depending on the substituents and the reaction conditions. researchgate.netnih.gov This versatility allows for the formation of both simple mononuclear complexes and more complex polynuclear structures. researchgate.netnih.gov The coordination can occur through the exocyclic amino nitrogen and the oxygen of the pyrazolone ring, or involve the ring nitrogen atoms, leading to bridged structures.
Schiff Base Derivatives as Ligands
A significant strategy for modifying the coordinating properties of this compound involves the synthesis of Schiff base derivatives. These are typically formed through the condensation reaction of the amino group of the pyrazolone with an aldehyde or ketone. researchgate.netresearchgate.net This reaction introduces an imine (-C=N-) group, which provides an additional coordination site.
The resulting Schiff base ligands are often bidentate or tridentate, coordinating to metal ions through the phenolic oxygen (if a salicylaldehyde (B1680747) derivative is used), the imine nitrogen, and potentially the pyrazolone oxygen or a ring nitrogen. researchgate.netuobaghdad.edu.iqnih.gov The electronic and steric properties of the aldehyde or ketone used in the synthesis can be systematically varied to fine-tune the ligand's coordination behavior and the resulting complex's properties. researchgate.net For instance, the reaction of 3-amino-1-phenyl-2-pyrazoline-5-one with 2-hydroxy-naphthalen-1-carbaldehyde yields a bidentate Schiff base that coordinates through the azomethine nitrogen and the deprotonated phenolic oxygen. uobaghdad.edu.iq
Structural Characterization of Metal Complexes
A thorough understanding of the coordination geometry and bonding in metal complexes of this compound derivatives relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Single-Crystal X-ray Diffraction Analysis of Coordination Compounds
For instance, X-ray diffraction studies have revealed that in some complexes, the pyrazole-based ligands can lead to the formation of dimeric structures. mdpi.com The analysis can also elucidate the specific atoms of the ligand that are involved in coordination. For example, in complexes of pyrazolyl-substituted nitronyl nitroxide radicals, the metal ion is often coordinated by a radical oxygen atom and a pyrazole nitrogen atom. mdpi.com The data obtained from X-ray crystallography is crucial for understanding the structure-property relationships in these materials.
Spectroscopic Probing of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR)
While X-ray diffraction provides a static picture of the solid-state structure, spectroscopic methods offer valuable insights into the metal-ligand interactions in both solid and solution states.
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. researchgate.netuobaghdad.edu.iqresearchgate.net Upon complexation, characteristic vibrational frequencies of the ligand are expected to shift. For example, a shift in the ν(C=N) (azomethine) stretching frequency in Schiff base derivatives is a strong indicator of the imine nitrogen's involvement in coordination. researchgate.netuobaghdad.edu.iq Similarly, changes in the vibrational bands associated with the pyrazole ring and the C=O/C-O groups provide evidence of their participation in bonding to the metal center. researchgate.net
UV-Vis Spectroscopy: Electronic or UV-Visible spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) or d-d transitions. uobaghdad.edu.iqresearchgate.net Shifts in the absorption bands of the ligand upon coordination and the appearance of new bands can be used to infer the coordination environment around the metal ion.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic complexes in solution. nih.govresearchgate.net Chemical shift changes of the ligand's protons and carbons upon coordination can help identify the binding sites. For paramagnetic complexes, NMR can be more complex but can still provide valuable structural and magnetic information.
Supramolecular Architectures in Coordination Complexes Driven by Hydrogen Bonding
Hydrogen bonding plays a crucial role in the solid-state structures of coordination complexes derived from this compound, often leading to the formation of intricate supramolecular architectures. nih.govmdpi.com These non-covalent interactions, which can occur between the ligands of adjacent complex units or between the ligands and solvent molecules, are key in dictating the crystal packing. researchgate.net
Advanced Computational Studies and Mechanistic Insights in 5 Amino 3h Pyrazol 3 Ol Chemistry
Quantum Chemical Calculations for Reaction Mechanisms and Pathways
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving 5-Amino-3H-pyrazol-3-ol. These calculations allow for the identification of reactants, products, intermediates, and transition states, thereby providing a detailed, step-by-step understanding of reaction mechanisms.
For the broader class of 3(5)-aminopyrazoles, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate prototropic tautomerism. nih.gov This is particularly relevant to this compound, which can exist in several tautomeric forms, including 3-amino-1H-pyrazol-5-ol and 5-amino-1,2-dihydropyrazol-3-one. nih.gov Computational studies predict that the 3-aminopyrazole (B16455) (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer by approximately 10.7 kJ mol⁻¹ (9.8 kJ mol⁻¹ in terms of Gibbs free energy). nih.gov This energetic preference is crucial for understanding which tautomer is likely to be the dominant species in a reaction mixture and how this influences the reaction pathway.
Furthermore, computational models have been applied to understand the cyclization reactions that form the pyrazole (B372694) ring. While specific studies on the formation of this compound are not abundant, the methodologies are well-established. For instance, in the synthesis of related pyrazole derivatives, DFT and PM3 methods have been used to model the reaction mechanism, identifying the most energetically favorable transition states and intermediates. scispace.com These studies often reveal the intricate details of bond formation and breaking, providing a molecular-level picture of the reaction progress.
Theoretical Prediction of Regioselectivity in Organic Transformations
One of the key challenges in the synthesis of substituted pyrazoles is controlling the regioselectivity of the reactions. Computational chemistry offers a predictive framework for understanding and rationalizing the observed regiochemical outcomes. For reactions involving 5-aminopyrazoles, the molecule presents multiple nucleophilic sites, namely the exocyclic amino group and the endocyclic nitrogen atoms, leading to potential ambiguity in reaction pathways. researchgate.netnih.gov
Theoretical studies on the multicomponent reactions of 5-aminopyrazole derivatives have shown that the regioselectivity can be highly dependent on reaction conditions. beilstein-journals.org For example, in the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA), calculations can help to explain why one regioisomer is formed preferentially over another. beilstein-journals.org These studies often involve the calculation of atomic charges, frontier molecular orbital (FMO) energies, and electrostatic potentials to identify the most reactive sites on the molecule under specific conditions.
Several factors, including temperature, solvent, and the presence of catalysts, can modulate the regioselectivity by influencing whether the reaction is under kinetic or thermodynamic control. beilstein-journals.org Computational models can simulate these effects, providing insights into the energy barriers of different reaction pathways and the relative stabilities of the possible products. This predictive capability is invaluable for designing synthetic strategies that yield the desired regioisomer with high selectivity.
Elucidation of Reaction Dynamics and Transition States
Beyond static models of reactants and products, computational studies can elucidate the dynamics of chemical reactions and characterize the fleeting transition states that connect them. By calculating the vibrational frequencies of a transition state structure, chemists can confirm that it represents a true saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.
For complex reactions, such as the multicomponent reactions involving 5-aminopyrazoles, identifying the correct transition state is crucial for understanding the reaction mechanism and selectivity. beilstein-journals.org While detailed dynamic studies on this compound itself are limited in the literature, the computational techniques are broadly applicable. These studies would involve mapping the minimum energy path from reactants to products and analyzing the properties of the transition state to understand the factors that control the reaction rate and outcome.
In Silico Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for the simulation of various spectroscopic properties, which can be used to identify and characterize molecules. These in silico simulations are often used in conjunction with experimental data to confirm the structure of a synthesized compound.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are widely used to assign the bands observed in experimental IR and Raman spectra. For 3(5)-aminopyrazoles, DFT calculations have been used to simulate the IR spectra of the different tautomers. nih.gov The calculated spectra for 3-aminopyrazole (3AP) and 5-aminopyrazole (5AP) show distinct differences that can be used to identify the dominant tautomer in an experimental sample. nih.gov For example, the calculated vibrational frequencies can be compared with experimental data from matrix isolation IR spectroscopy to provide a definitive assignment of the observed spectral features. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach for predicting the NMR chemical shifts of a molecule. researchgate.netnih.gov For derivatives of 5-aminopyrazole, ¹H and ¹³C NMR spectra have been calculated and compared with experimental data to confirm the molecular structure. researchgate.net These calculations can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic environment of the different nuclei in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra of molecules, providing information about the electronic transitions that give rise to the observed UV-Vis absorption bands. researchgate.netnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which can be compared with experimental measurements.
A comparison of experimental and computationally simulated spectroscopic data is presented in the table below for a related aminopyrazole derivative, demonstrating the accuracy of these methods.
| Spectroscopic Data | Experimental Value | Calculated Value |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 7.21–7.49 | |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | ||
| IR (cm⁻¹) | ||
| NH₂ Stretching | Red-shifted due to H-bonding | |
| UV-Vis (nm) | 200-400 |
Conformational Analysis and Energetics of Molecular Structures
Computational methods are essential for exploring the conformational landscape of molecules and determining the relative energies of different conformers and tautomers. For this compound, which can exist in multiple tautomeric forms, understanding their relative stabilities is fundamental to predicting its chemical behavior.
As mentioned previously, DFT calculations have shown that the 3-aminopyrazole tautomer is energetically more favorable than the 5-aminopyrazole tautomer. nih.gov Potential energy surface (PES) scans can be performed to investigate the energy changes associated with the rotation of substituent groups, such as the amino group. researchgate.net In a study on a related compound, 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, PES scans using the B3LYP/6-311+G(d,p) basis set were used to analyze the conformational preferences of the molecule. researchgate.net These analyses can reveal the most stable conformations and the energy barriers to rotation, providing insights into the molecule's flexibility and shape.
The following table summarizes the calculated energetic properties for the tautomers of aminopyrazole.
| Property | 3-Aminopyrazole (3AP) | 5-Aminopyrazole (5AP) |
| Relative Energy (kJ mol⁻¹) | 0 | 10.7 |
| Relative Gibbs Free Energy (kJ mol⁻¹) | 0 | 9.8 |
Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations. nih.gov
Future Research Directions in 5 Amino 3h Pyrazol 3 Ol Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes to pyrazole (B372694) derivatives is a key area of future research. researchgate.neteurekaselect.com Conventional methods often rely on harsh reaction conditions and hazardous solvents, prompting the shift towards greener alternatives. eurekaselect.com
Key areas of focus include:
Solvent-free reactions: Conducting reactions in the absence of traditional organic solvents minimizes waste and environmental impact. tandfonline.com Techniques like ball milling and microwave-assisted synthesis have shown promise in this area. nih.govrsc.org
Aqueous synthesis: Utilizing water as a solvent is a highly desirable green chemistry approach. thieme-connect.com Research into water-based syntheses of pyrazoles is expanding, with various catalysts being explored to facilitate these reactions. thieme-connect.com
Catalyst development: The use of novel and reusable catalysts, such as nano-catalysts and ionic liquids, can enhance reaction efficiency and sustainability. tandfonline.comvisnav.innih.gov For instance, magnetic nano-catalysts offer the advantage of easy recovery and reuse. researchgate.net
Multicomponent reactions: One-pot, multicomponent reactions are gaining traction as they offer a more efficient and atom-economical approach to synthesizing complex molecules from simple starting materials. researchgate.net
| Green Synthesis Approach | Key Features | References |
| Solvent-Free Conditions | Reduces waste, often uses techniques like ball milling or microwave irradiation. | tandfonline.comnih.gov |
| Aqueous Synthesis | Utilizes water as an environmentally benign solvent. | thieme-connect.com |
| Novel Catalysts | Employs reusable catalysts like nano-catalysts and ionic liquids for improved efficiency. | tandfonline.comvisnav.innih.gov |
| Multicomponent Reactions | Combines multiple reactants in a single step for higher efficiency and atom economy. | researchgate.net |
Development of Advanced Derivatization Strategies for Complex Heterocyclic Architectures
Building upon the 5-Amino-3H-pyrazol-3-ol core, future research will focus on creating more complex and functionally diverse heterocyclic systems. This involves developing advanced derivatization strategies to introduce various substituents and fuse other ring systems onto the pyrazole scaffold.
Promising strategies include:
Scaffold hopping: Replacing a core part of a known active molecule with the pyrazole ring to create novel analogues with potentially improved properties. rsc.org
Multi-step synthesis: Designing sequential reactions to build intricate molecular architectures, such as pyrazolo[1,5-a]pyrimidines and other fused systems. ekb.eg
Palladium-catalyzed cross-coupling reactions: Utilizing powerful C-C bond-forming reactions like the Suzuki cross-coupling to attach various aryl and heteroaryl groups to the pyrazole ring. rsc.org
Deeper Mechanistic Understanding of Key Reactions through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a synergistic approach that combines experimental studies with computational modeling.
This integrated approach will involve:
Spectroscopic analysis: Employing advanced NMR techniques (e.g., HMBC, NOESY) to elucidate the structures of reaction intermediates and products, providing insights into reaction pathways. rsc.orgmdpi.com
Computational modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. researchgate.netresearchgate.net This can help in understanding the regioselectivity and stereoselectivity of reactions.
Kinetic studies: Performing detailed kinetic experiments to determine reaction rates and orders, which can help to validate proposed mechanisms.
Advanced Spectroscopic and Structural Characterization of Novel Derivatives
The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. Future work will continue to leverage a suite of advanced analytical techniques.
Key characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques will be essential for detailed structural elucidation in solution. mdpi.commdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry will be critical for confirming molecular formulas. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive three-dimensional structural information in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netresearchgate.net
Infrared (IR) and UV-Vis Spectroscopy: These techniques will continue to be used for the identification of functional groups and the study of electronic properties. mdpi.comnih.gov
| Analytical Technique | Information Provided |
| NMR Spectroscopy | Detailed solution-state structure, connectivity, and stereochemistry. |
| Mass Spectrometry | Molecular weight and elemental composition. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. |
| IR/UV-Vis Spectroscopy | Functional group identification and electronic transition analysis. |
Application of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Property Modeling of this compound Systems
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.govnih.gov These powerful tools can accelerate the discovery and development of new this compound-based compounds.
Future applications of AI and ML include:
Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product structures and yields. nih.govresearchgate.net This can help chemists to identify promising synthetic routes and optimize reaction conditions before even entering the lab.
Property Prediction: AI algorithms can predict the physicochemical and biological properties of virtual compounds, enabling the in-silico screening of large libraries of potential drug candidates or materials. physchemres.orgchemengineerkey.com This can significantly reduce the time and cost associated with experimental screening.
Generative Models: Generative AI can be used to design entirely new molecules with desired properties. youtube.com By learning the underlying patterns in chemical space, these models can propose novel this compound derivatives that are likely to be active and synthesizable.
Retrosynthesis: AI-powered tools can assist in planning the synthesis of complex target molecules by working backward from the final product to identify potential starting materials and reaction pathways.
Q & A
Basic: What are the common synthetic routes for preparing 5-Amino-3H-pyrazol-3-ol and its derivatives?
Methodological Answer:
A widely used approach involves condensation reactions between pyrazole precursors and electrophilic reagents. For example, 5-amino-1-tosyl-1,2-dihydro-3H-pyrazol-3-one can react with ethyl bromoacetate in the presence of anhydrous potassium carbonate in DMF to yield substituted pyrazoles (64% yield after recrystallization) . Alternative routes include regioselective aza-Michael additions, as demonstrated in the synthesis of pyrazole-containing α-amino acids via THF-mediated reactions under argon . For derivatives, alkylation or arylation at the amino group is common, often employing anhydrous solvents (e.g., ethanol, acetonitrile) and catalysts like NaBH₄ or LiCl .
Basic: How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 4-methyl-5-phenyl-1H-pyrazol-3-ol was crystallized and analyzed using SHELX software (SHELXL for refinement), confirming bond angles and hydrogen-bonding networks . Data collection typically involves monochromatic radiation (e.g., Mo-Kα), with refinement parameters like R₁ < 0.05 ensuring accuracy . Pre-purification via recrystallization (e.g., ethanol) is critical to obtain diffraction-quality crystals .
Advanced: What strategies address regioselectivity challenges in synthesizing substituted pyrazole derivatives?
Methodological Answer:
Regioselectivity is controlled by steric and electronic factors. For example, in the synthesis of 5-((3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine , the use of bulky substituents (e.g., tosyl groups) directs reactivity to the less hindered pyrazole nitrogen . Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions . Computational modeling (DFT) can predict regiochemical outcomes but must be validated experimentally via NMR or crystallography .
Advanced: How can hydrogen-bonding networks in pyrazole-based crystals be systematically analyzed?
Methodological Answer:
Graph set analysis (GSA), as proposed by Etter, is a robust tool. For instance, in 4-methyl-5-phenyl-1H-pyrazol-3-ol , hydrogen-bonding patterns (e.g., N–H···O and O–H···N interactions) were categorized into discrete D (donor) and A (acceptor) motifs using crystallographic data . This method identifies recurring motifs (e.g., R₂²(8) rings) and predicts packing efficiency. Discrepancies between predicted and observed networks often arise from π-stacking or van der Waals interactions, requiring complementary IR or thermal analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., NH₂ at δ 7.15 ppm in DMSO-d₆) and confirms substitution patterns .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at 3460–3297 cm⁻¹, C=O at 1700–1752 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation pathways .
- Elemental Analysis : Ensures purity (>95% C, H, N, S agreement between calculated and observed values) .
Advanced: How to resolve contradictions between computational predictions and experimental data in pyrazole reactivity studies?
Methodological Answer:
Discrepancies often arise from incomplete solvation models or overlooked crystal-packing effects. For example, DFT may predict a planar pyrazole ring, but crystallography might reveal torsional distortion due to hydrogen bonding . To resolve this:
Cross-validate computational results with SC-XRD or neutron diffraction .
Adjust computational parameters (e.g., include implicit solvent models or dispersion corrections).
Analyze kinetic vs. thermodynamic control in synthesis—e.g., metastable intermediates detected via in-situ IR may explain unexpected regioselectivity .
Advanced: What methodologies are used to design pyrazole derivatives for bioactivity studies?
Methodological Answer:
- Docking Studies : Prior virtual screening (e.g., against SOD1 mutants) identifies target-binding motifs. Derivatives like 5-(((3,5-dichlorophenyl)(methyl)amino)methyl)-2-methyl-1H-pyrazol-3(2H)-one were synthesized based on predicted binding affinity .
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., methyl vs. phenyl groups) evaluates bioactivity changes. For example, methylation at N1 in pyrazolones enhances antioxidant activity .
- In-vitro Assays : Antioxidant activity is quantified via DPPH radical scavenging, with IC₅₀ values compared against controls like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
